molecular formula K2NO7S2 * B1143464 POTASSIUM NITROSODISULFONATE CAS No. 14293-70-0

POTASSIUM NITROSODISULFONATE

Cat. No. B1143464
CAS RN: 14293-70-0
M. Wt: 268.33
InChI Key:
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Description

Cyclopentadienyliron dicarbonyl dimer, on the other hand, is a notable organometallic compound utilized in various synthetic applications. Its molecular structure and chemical properties make it a valuable reagent in organometallic chemistry, particularly in the synthesis of complexes and catalytic processes.

Synthesis and Molecular Structure

Potassium Nitrosodisulfonate (Fremy's Salt)

  • Synthesized via oxidation reactions, Fremy's salt exhibits a unique radical nature. It is characterized by its ability to oxidize organic compounds selectively, a property that underscores its utility in organic synthesis (Rastegar, 2014).

Cyclopentadienyliron Dicarbonyl Dimer

  • This compound is synthesized through the reaction of cyclopentadienyl anions with iron carbonyls. Its structure is defined by a dimeric formation, where two iron atoms are bridged by two cyclopentadienyl ligands, each iron atom also being coordinated to two carbonyl groups.

Chemical Reactions and Properties

Potassium Nitrosodisulfonate

  • It reacts with various reducing agents, illustrating a broad range of chemical reactivity. This reactivity profile includes interactions with metal-based reductants and nonmetal-based donors, producing derivatives through oxidation-reduction processes. The compound's radical nature is pivotal in its reactivity, allowing for the oxidation of phenols and aromatic amines to their corresponding oxidized forms (Yang & Gould, 2002).

Scientific Research Applications

  • Organic Synthesis

    • Potassium nitrosodisulfonate is an oxidizing reagent that can be used to convert phenols, naphthols, and anilines to quinones, benzylic alcohols to aldehydes or ketones, and amino acids to α-keto acids .
    • The compound is typically added to a solution of the target molecule, and the reaction is allowed to proceed under controlled conditions. The exact parameters depend on the specific reaction .
    • The outcomes of these reactions are the conversion of one organic compound into another, often with significant changes in properties and potential applications .
  • Preparation of Heterocyclic Quinones

    • Potassium nitrosodisulfonate can also be used for the preparation of heterocyclic quinones .
    • The methods of application or experimental procedures involve the reaction of the salt with heterocyclic compounds to form quinones .
    • The results or outcomes obtained are heterocyclic quinones, which have various applications in dyes, pharmaceuticals, and other chemical industries .
  • Polymer Production

    • Potassium nitrosodisulfonate finds application as a catalyst for polymer production .
    • It is used in the polymerization process where it helps in the formation of polymer chains .
    • The result is the production of polymers, which are used in a wide range of applications from plastics to fibers .
  • Electrochemical Reactions

    • It is used as an oxidizing and reducing agent in electrochemical reactions .
    • In these reactions, the salt is used to either accept or donate electrons, facilitating the reaction .
    • The outcomes of these reactions can vary widely, but they often involve the transformation of one chemical species into another .
  • Oxidative Aromatization

    • Potassium nitrosodisulfonate can be used for oxidative aromatization .
    • The methods of application or experimental procedures involve the reaction of the salt with compounds to form aromatic compounds .
    • The results or outcomes obtained are aromatic compounds, which have various applications in the chemical industry .
  • Crystalline Forms Study

    • Solid potassium nitrosodisulfonate (Fremy’s Salt) is shown to exist in two distinct crystalline forms .
    • An improved preparation, and crystallisation methods for both forms are given .
    • The forms are compared in terms of their i.r. spectra, magnetic properties, X-ray powder patterns, and unit cells .
  • Oxidation of Aromatic Amines

    • Potassium nitrosodisulfonate can be used as an oxidizing reagent for the oxidation of aromatic amines to their corresponding quinones .
    • The methods of application or experimental procedures involve the reaction of the salt with aromatic amines .
    • The results or outcomes obtained are quinones, which have various applications in the chemical industry .
  • Oxidation of Hydroethidine

    • Potassium nitrosodisulfonate can be used for the oxidation of hydroethidine to 2-hydroxyethidium .
    • The methods of application or experimental procedures involve the reaction of the salt with hydroethidine .
    • The results or outcomes obtained are 2-hydroxyethidium, which has various applications in biological research .
  • Oxidation of Tyrosine

    • Potassium nitrosodisulfonate can be used for the oxidation of tyrosine to o-quinones .
    • The methods of application or experimental procedures involve the reaction of the salt with tyrosine .
    • The results or outcomes obtained are o-quinones, which have various applications in the chemical industry .
  • Electron Paramagnetic Resonance (EPR) Spectroscopy

    • Fremy’s salt, being a long-lived free radical, is used as a standard in EPR spectroscopy, e.g., for quantitation of radicals .
    • Its intense EPR spectrum is dominated by three lines of equal intensity with a spacing of about 13 G (1.3 mT) .
  • Oxidation Reactions

    • It has been used in some oxidation reactions, such as for oxidation of some anilines and phenols .
    • This allows polymerization and cross-linking of peptides and peptide-based hydrogels .
  • Antioxidant Mechanism of Action Studies

    • It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .

Safety And Hazards

Potassium Nitrosodisulfonate is classified as a chemical that, in contact with water, emits flammable gases (Category 1), H260 . It is also classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; and Acute toxicity, Dermal (Category 4), H312 . It should be handled under inert gas and protected from moisture .

Future Directions

Potassium Nitrosodisulfonate has been used in some oxidation reactions, such as for oxidation of some anilines and phenols . It has also been used in the synthesis of antitumor agents . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .

properties

InChI

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSLHAZEJBXKMN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS]
Record name Fremy's salt
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Product Name

Potassium nitrosodisulfonate

CAS RN

14293-70-0
Record name Dipotassium nitrosodisulphonate
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Record name POTASSIUM NITROSYLDISULFONATE
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